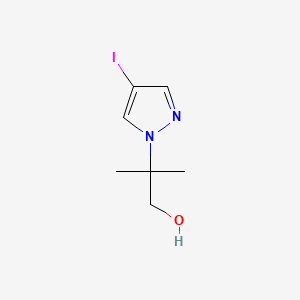

2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-1-ol

Description

2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-1-ol is a chemical compound that belongs to the class of pyrazole derivatives

Properties

Molecular Formula |

C7H11IN2O |

|---|---|

Molecular Weight |

266.08 g/mol |

IUPAC Name |

2-(4-iodopyrazol-1-yl)-2-methylpropan-1-ol |

InChI |

InChI=1S/C7H11IN2O/c1-7(2,5-11)10-4-6(8)3-9-10/h3-4,11H,5H2,1-2H3 |

InChI Key |

FFZNFLPXFARGKL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CO)N1C=C(C=N1)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-1-ol typically involves the reaction of 4-iodo-1H-pyrazole with 2-methylpropan-1-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate the substitution of the iodine atom.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-1-ol depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-iodo-1H-pyrazol-1-yl)ethanol

- 2-(4-iodo-1H-pyrazol-1-yl)acetamide

- (2-(4-iodo-1H-pyrazol-1-yl)pyridin-3-yl)methanamine

Uniqueness

2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-1-ol is unique due to its specific structural features, such as the presence of both a hydroxyl group and an iodine atom on the pyrazole ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Biological Activity

Overview

2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-1-ol is a chemical compound characterized by its unique structure, featuring a pyrazole ring with an iodine substituent and a hydroxyl group. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | CHINO |

| Molecular Weight | 266.08 g/mol |

| Density | 1.76 g/cm³ (predicted) |

| Boiling Point | 324.8 °C (predicted) |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the iodine atom enhances its reactivity, while the hydroxyl group contributes to its binding affinity. These interactions may modulate various biological pathways, potentially leading to antimicrobial or anticancer effects.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain pyrazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .

Anticancer Activity

The compound's potential as an anticancer agent is under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, the modulation of the PI3K/Akt pathway has been noted in related compounds, leading to increased cell death in various cancer cell lines .

Case Studies

Case Study 1: Antimicrobial Screening

In a recent study, several pyrazole derivatives were screened for their antimicrobial activity against common pathogens such as E. coli and Staphylococcus aureus. The results indicated that compounds with similar structures to this compound exhibited notable inhibition zones, suggesting potential therapeutic applications in treating bacterial infections .

Case Study 2: Anticancer Evaluation

Another study focused on evaluating the anticancer properties of pyrazole derivatives, including this compound. The compound was tested on various cancer cell lines, demonstrating cytotoxic effects at micromolar concentrations. The study concluded that further exploration into its mechanism of action could lead to the development of new anticancer therapies .

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

- Bioactivity Screening : In vitro assays have shown that this compound can inhibit bacterial growth effectively.

- Cell Viability Assays : Results from MTT assays suggest that it reduces cell viability in cancer cell lines significantly.

- Structure Activity Relationship (SAR) : Modifications to the pyrazole ring and substituents have been correlated with enhanced bioactivity, indicating potential avenues for drug design .

Q & A

Q. What are the optimal synthetic routes for 2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-1-ol, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a related pyrazole derivative was prepared using Cs₂CO₃ in DMF at 80°C under inert atmosphere, achieving 93% yield after 3 hours . Key parameters to optimize include:

- Temperature : Elevated temperatures (80–100°C) enhance reaction rates but may require inert conditions to prevent decomposition.

- Base Selection : Alkali carbonates (e.g., Cs₂CO₃) improve solubility of intermediates in polar aprotic solvents like DMF.

- Purification : Column chromatography on silica gel or recrystallization (e.g., using ethanol) is critical for isolating high-purity products (>95%) .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR can confirm the presence of the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and the methylpropan-1-ol moiety (δ 1.2–1.5 ppm for CH₃ groups) .

- X-ray Crystallography : Single-crystal analysis resolves dihedral angles between the pyrazole ring and substituents (e.g., 16.83° for methoxyphenyl groups in analogous structures), confirming stereoelectronic effects .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >98% purity, as reported for similar iodopyrazole derivatives .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Thermal Stability : Differential scanning calorimetry (DSC) of related compounds shows decomposition above 200°C, suggesting storage below 25°C in airtight containers .

- Light Sensitivity : Iodo-substituted pyrazoles are prone to photodegradation; store in amber glass under nitrogen .

- Hydrolytic Stability : The hydroxyl group may undergo esterification; monitor via FTIR (O-H stretch at 3200–3600 cm⁻¹) .

Q. What strategies are effective for improving solubility in aqueous and organic solvents?

- Methodological Answer :

- Co-solvent Systems : Use DMSO:water (1:1 v/v) for biological assays or ethanol:ethyl acetate (3:7) for recrystallization .

- Derivatization : Introduce sulfonate or phosphate groups to the propanol moiety to enhance hydrophilicity .

Advanced Research Questions

Q. How can regioselectivity challenges in iodopyrazole synthesis be addressed?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example:

- Directing Groups : Electron-withdrawing substituents (e.g., nitro groups) on the pyrazole ring direct iodination to the 4-position .

- Metal Catalysis : Pd/Cu-mediated coupling reactions improve selectivity for C-I bond formation .

- Computational Modeling : DFT calculations predict favorable iodination sites based on frontier molecular orbitals .

Q. What mechanistic insights explain contradictory reactivity data in cross-coupling reactions involving this compound?

- Methodological Answer : Contradictions may arise from:

- Solvent Effects : DMF stabilizes transition states in Suzuki-Miyaura couplings, while THF favors side reactions .

- Ligand Interference : Bulky ligands (e.g., SPhos) suppress undesired β-hydride elimination in Heck reactions .

- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., deiodinated species) that reduce yields .

Q. How can computational methods predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinase ATP-binding pockets). Validate with SPR or ITC assays .

- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes in physiological conditions .

Q. What in vivo models are suitable for evaluating the compound’s pharmacokinetics and toxicity?

- Methodological Answer :

- ADME Profiling : Radiolabel the compound with ¹²⁵I for tissue distribution studies in rodents .

- CYP450 Inhibition : Use human liver microsomes to assess metabolic stability and drug-drug interaction risks .

- Acute Toxicity : OECD Guideline 423 defines LD₅₀ thresholds; monitor hepatic and renal biomarkers post-administration .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported crystallographic data for pyrazole derivatives?

- Methodological Answer :

Q. Why do solubility studies report conflicting logP values for this compound?

- Methodological Answer :

- Measurement Techniques : Shake-flask vs. HPLC-derived logP values differ due to ionization effects at pH 7.4 .

- Impurity Interference : Residual DMF or Cs⁺ salts from synthesis alter partitioning in octanol-water systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.